3-cyano-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide
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Overview
Description
3-cyano-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a cyano group, a methyl group, a pyridinyl group, and an azetidinyl group attached to a benzamide core. The presence of these functional groups contributes to its diverse chemical reactivity and potential for various applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction using a pyridine derivative.
Attachment of the Benzamide Core: The benzamide core can be attached through an amide bond formation reaction, typically using a coupling reagent such as EDCI or DCC.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent, such as cyanogen bromide or sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert certain functional groups to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Cyanogen bromide, sodium cyanide, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may yield amine or alcohol derivatives.
Scientific Research Applications
3-cyano-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of autoimmune diseases and inflammatory conditions.
Material Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is used as a tool in biological research to study the mechanisms of action of various biological pathways and to develop new therapeutic strategies.
Mechanism of Action
The mechanism of action of 3-cyano-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide involves its interaction with specific molecular targets, such as the retinoic acid receptor-related orphan receptor C2 (RORC2). By binding to this receptor, the compound acts as an inverse agonist, reducing the production of pro-inflammatory cytokines such as IL-17. This mechanism is particularly relevant in the context of autoimmune diseases, where the modulation of cytokine production can have therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
N-[5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]-ethanesulfonamide: This compound also features a cyano group and a pyridinyl group, but differs in its core structure and specific substituents.
3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide: This compound shares the cyano and benzamide groups but has different substituents and a pyrrolo[2,3-b]pyridin core.
Uniqueness
3-cyano-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide is unique due to its specific combination of functional groups and its ability to act as an inverse agonist of RORC2. This unique mechanism of action and its potential therapeutic applications set it apart from other similar compounds.
Properties
Molecular Formula |
C17H16N4O |
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Molecular Weight |
292.33 g/mol |
IUPAC Name |
3-cyano-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide |
InChI |
InChI=1S/C17H16N4O/c1-20(17(22)14-6-4-5-13(9-14)10-18)15-11-21(12-15)16-7-2-3-8-19-16/h2-9,15H,11-12H2,1H3 |
InChI Key |
NIVLJGAIMHOVJN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C(=O)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
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